5-Chloro-2-ethynylpyridin-4-amine
Description
Properties
Molecular Formula |
C7H5ClN2 |
|---|---|
Molecular Weight |
152.58 g/mol |
IUPAC Name |
5-chloro-2-ethynylpyridin-4-amine |
InChI |
InChI=1S/C7H5ClN2/c1-2-5-3-7(9)6(8)4-10-5/h1,3-4H,(H2,9,10) |
InChI Key |
NDGMZFJAEDMSHN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=N1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 5-Chloro-2-aminopyridin-4-amine or its halogenated analogs serve as common precursors.
- Trimethylsilylacetylene (TMS-acetylene) is frequently used as a protected ethynyl source to facilitate coupling and improve stability during synthesis.
- Palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and copper co-catalysts (CuI) are employed for coupling reactions.
Synthetic Route: Sonogashira Coupling
The most effective and widely reported method to introduce the ethynyl group at the 2-position of pyridine derivatives is the Sonogashira cross-coupling reaction between a halogenated pyridine (often iodinated or brominated at C-2) and a terminal alkyne (e.g., TMS-acetylene).
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with triphenylphosphine ligand |
| Co-catalyst | CuI (Copper(I) iodide) |
| Base | Triethylamine or potassium carbonate |
| Solvent | Tetrahydrofuran (THF), dimethylformamide (DMF), or a mixture |
| Temperature | Room temperature to 60 °C |
| Atmosphere | Inert gas (argon or nitrogen) |
| Reaction Time | 12–24 hours |
- The halogenated pyridin-4-amine (e.g., 5-chloro-2-iodopyridin-4-amine) is dissolved in the solvent.
- TMS-acetylene is added along with the palladium catalyst and copper iodide.
- The base is introduced to deprotonate the alkyne, facilitating coupling.
- The reaction mixture is stirred under inert atmosphere at controlled temperature.
- After completion, the TMS protecting group is removed by treatment with a mild base or fluoride source (e.g., tetrabutylammonium fluoride) to yield the free ethynyl group.
Alternative Preparation of the Amino Group
- The amino group at C-4 can be introduced by reduction of nitro precursors such as 5-chloro-2-ethynyl-4-nitropyridine.
- Catalytic hydrogenation using platinum or palladium catalysts on activated carbon under mild hydrogen pressure (e.g., 3 bar H₂, 30 °C) in ethanol solvent achieves high conversion (>98%) with minimal dehalogenation.
Purification and Yield
- Purification is typically performed by column chromatography on silica gel using hexane/ethyl acetate gradients.
- Recrystallization from suitable solvents (e.g., ethanol) can be used for further purification.
- Reported yields for similar compounds via Sonogashira coupling and subsequent deprotection range from 70% to 90%.
- High purity (>95%) is achievable, confirmed by NMR and HPLC.
Detailed Research Findings and Data
Reaction Optimization
| Parameter | Effect on Yield and Purity |
|---|---|
| Catalyst loading | 1–5 mol% Pd catalyst optimal for high yield |
| Base choice | Triethylamine provides better selectivity than inorganic bases |
| Solvent | DMF and THF mixtures improve solubility and reaction rate |
| Temperature | Elevated temperatures (50–60 °C) increase coupling efficiency |
| Atmosphere | Strict oxygen-free conditions prevent catalyst deactivation and side reactions |
Side Reactions and Challenges
- Dehalogenation: Reduction of the chloro substituent to hydrogen can occur under harsh hydrogenation or reductive conditions.
- Desilylation: Premature removal of the TMS group can lead to polymerization or side reactions.
- Over-reduction: Nitro group reduction must be carefully controlled to avoid affecting other functional groups.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Halogenation | 2-aminopyridin-4-amine | Chlorinating agent (e.g., SOCl₂) | 5-Chloro-2-aminopyridin-4-amine | 80–90 | Selective chlorination at C-5 |
| 2 | Sonogashira Coupling | 5-Chloro-2-iodopyridin-4-amine | Pd catalyst, CuI, TMS-acetylene, base, inert atmosphere | 5-Chloro-2-(trimethylsilylethynyl)pyridin-4-amine | 75–85 | Protects ethynyl group as TMS derivative |
| 3 | Deprotection | TMS-protected ethynyl intermediate | TBAF or mild base | 5-Chloro-2-ethynylpyridin-4-amine | 85–90 | Removal of TMS group |
| 4 | Nitro reduction (if applicable) | 5-Chloro-2-ethynyl-4-nitropyridine | Pt/C catalyst, H₂, ethanol, mild conditions | 5-Chloro-2-ethynylpyridin-4-amine | >98 | High selectivity, minimal dehalogenation |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethynylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced under specific conditions, altering the compound’s properties.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and copper co-catalysts in the presence of bases.
Major Products
Scientific Research Applications
5-Chloro-2-ethynylpyridin-4-amine has been studied for its applications in several scientific fields:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethynylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyridine/Pyrimidine Family
The compound shares core structural features with several chloro-substituted pyridine and pyrimidine derivatives. Key analogues include:
Table 1: Structural Comparison of Selected Compounds
Electronic and Steric Effects
- Ethynyl vs. Silyl-Protected Ethynyl : The ethynyl group in 5-Chloro-2-ethynylpyridin-4-amine is more reactive than the trimethylsilyl (TMS)-protected analogue in 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine . The TMS group stabilizes the alkyne but requires deprotection for further reactions.
- Fluorinated Substituents : The difluoroethoxy group in 5-Chloro-4-(2,2-difluoroethoxy)pyridin-3-amine enhances lipophilicity and metabolic stability compared to the ethynyl group, which may improve bioavailability in drug design.
- Methoxy vs.
Pharmacological Potential
While direct pharmacological data for 5-Chloro-2-ethynylpyridin-4-amine is unavailable, structural analogues suggest possible applications:
- Enzyme Inhibition: The phenethyl-pyrimidine derivative in is associated with methionine aminopeptidase inhibition, a target in cancer therapy. The ethynyl group in the target compound could enhance binding via π-stacking or covalent interactions.
- Bioisosteric Replacements : The difluoroethoxy group in serves as a bioisostere for hydroxyl groups, improving metabolic stability. Ethynyl groups may similarly act as bioisosteres for halogens or aryl rings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
